The compound 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule that belongs to the class of pyrrolo[3,4-d][1,2,3]triazoles. It features a unique arrangement of functional groups that contribute to its chemical and biological properties. The compound is identified by its CAS number 1009419-21-9 and has a molecular formula of C21H21N5O4, with a molecular weight of approximately 407.4 g/mol .
This compound is primarily sourced from chemical databases and research publications that focus on medicinal chemistry and organic synthesis. Its classification falls under the category of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties . The structural complexity and specific functional groups make it a subject of interest in both pharmaceutical research and materials science.
The synthesis of 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide typically involves multiple synthetic steps starting from readily available precursors. Key methods may include:
The choice of reagents and conditions can significantly influence the yield and purity of the final compound. Industrial applications may utilize continuous flow reactors to enhance efficiency during synthesis.
The molecular structure of 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide can be represented using various structural depictions such as SMILES or InChI keys:
CCOc(cc1)ccc1N(C(C1N(CC(Nc(cc2)ccc2Oc2ccccc2)=O)N=NC11)=O)C1=O
MDL Number (MFCD)
The compound exhibits a complex three-dimensional arrangement that is crucial for its biological activity. The presence of multiple functional groups allows for various intermolecular interactions which can affect its pharmacological properties .
The reactivity of 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide can be explored through several chemical reactions:
These reactions are facilitated by specific reaction conditions such as temperature control and the use of catalysts or solvents that promote desired pathways .
The mechanism of action for 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is thought to involve interactions with specific molecular targets within biological systems. Research suggests potential activities against various enzymes or receptors that play roles in disease processes:
Further studies are necessary to elucidate the precise interactions and pathways involved in its mechanism of action .
The physical properties of 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide include:
These properties play a crucial role in determining the compound's behavior in various environments and its suitability for different applications in scientific research .
The unique structure and properties of 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide lend it to various applications in scientific research:
CAS No.: 90212-80-9
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7